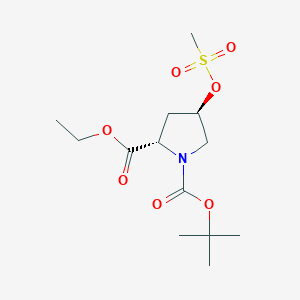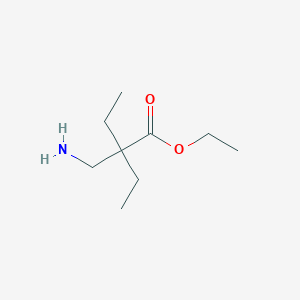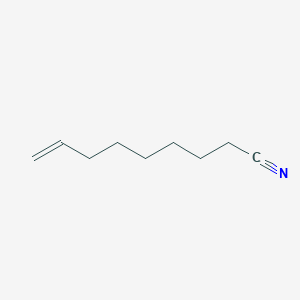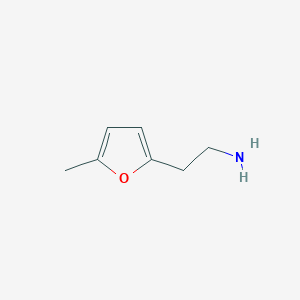
3-Chlorophenyl cyclopentyl ketone
Descripción general
Descripción
3-Chlorophenyl cyclopentyl ketone is a chemical compound that acts as a pharmaceutical intermediate and also as an intermediate of ketamine . It has a molecular weight of 208.684 .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, followed by dehydration with an acidic ionic liquid. The resulting alkene is then oxidized to give the corresponding hydroxy ketone intermediate . Another method involves the bromination of 2-chlorophenyl cyclopentyl ketone with toxic bromine and then reaction with methylamine .Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopentyl ring attached to a ketone group and a chlorophenyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, dehydration, and oxidation. The hydroxy ketone intermediate is then iminated and rearranged at elevated temperature to produce ketamine .Aplicaciones Científicas De Investigación
Identification and Analysis of Impurities
A study developed an efficient method for identifying impurities in o-chlorophenyl cyclopentyl ketone, using high-performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry (HPLC-IT/TOF MS) (Ma et al., 2018). This method aids in regulating this substance and identifying its sources.
Synthesis Techniques
Advancements in synthesis methods for related compounds, such as (2-chlorophenyl)(phenyl)methanones, have been made through Friedel–Crafts acylation reaction using microwave heating. This approach offers higher yields and purity compared to conventional heating methods (Mahdi et al., 2011).
Novel Synthesis Routes
Research has explored new protocols for synthesizing related substances, like ketamine, which involve using hydroxy ketone intermediates. This method offers advantages like high reaction yields and the use of non-toxic materials (Zekri et al., 2020).
Electrophilic and Nucleophilic Applications
Alpha-nitro ketone intermediates, similar in structure to 3-chlorophenyl cyclopentyl ketone, have been used as both electrophiles and nucleophiles in synthesizing compounds for studying Drosophila nicotinic receptor interactions (Zhang et al., 2004).
Cinnoline Ring System Synthesis
Efficient synthesis methods for creating the cinnoline ring system, starting from compounds including o-chlorophenyl-alkyl or alkylaryl ketone complexes, have been developed. This process involves multiple steps including cyclization and demetallation (Sutherland et al., 1988).
Insecticide Intermediate Synthesis
4-Chlorophenyl cyclopropyl ketone, a related compound, has been synthesized for use as an intermediate in producing flucycloxuron, an insecticide. This process includes acylation and cyclization steps (Xue-yan, 2011).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(3-chlorophenyl)-cyclopentylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO/c13-11-7-3-6-10(8-11)12(14)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIRTJDXSCKPCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60571488 | |
| Record name | (3-Chlorophenyl)(cyclopentyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1855-40-9 | |
| Record name | (3-Chlorophenyl)(cyclopentyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(tert-Butyl) 2-ethyl (2R,4R)-4-[(methylsulfonyl)oxy]-1,2-pyrrolidinedicarboxylate](/img/structure/B1368811.png)





![1-[(thiophen-3-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1368826.png)



![2-[2-(17-Amino-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B1368845.png)


